2-(2,4-Dichlorophenoxy)ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
2-(2,4-DICHLOROPHENOXY)ETHYL 3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of 2-(2,4-DICHLOROPHENOXY)ETHYL 3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps. One common method includes the esterification of 2,4-dichlorophenol with acrylic acid under basic conditions, using triethylamine or potassium carbonate as a catalyst . The resulting intermediate is then reacted with a thiazole derivative under controlled conditions to form the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
2-(2,4-DICHLOROPHENOXY)ETHYL 3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the thiazole ring can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of other thiazole derivatives used in cancer therapy. Additionally, the phenoxy group may contribute to its biological activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Compared to these compounds, 2-(2,4-DICHLOROPHENOXY)ETHYL 3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H13Cl2NO3S2 |
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Molecular Weight |
378.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)ethyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H13Cl2NO3S2/c1-8-12(22-14(21)17(8)2)13(18)20-6-5-19-11-4-3-9(15)7-10(11)16/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
XFNIXPYNKUAQLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=S)N1C)C(=O)OCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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